molecular formula C4H2INO3 B1454850 2-Iodooxazole-4-carboxylic acid CAS No. 1257849-68-5

2-Iodooxazole-4-carboxylic acid

Cat. No.: B1454850
CAS No.: 1257849-68-5
M. Wt: 238.97 g/mol
InChI Key: IQPHCGBZIJBDTF-UHFFFAOYSA-N
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Description

2-Iodooxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C4H2INO3 and its molecular weight is 238.97 g/mol. The purity is usually 95%.
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Mechanism of Action

Remember to always handle chemical substances like 2-Iodooxazole-4-carboxylic acid with care, following appropriate safety procedures, as they can have harmful effects . If you’re working in a lab, always refer to the Material Safety Data Sheet (MSDS) for information on handling and safety procedures.

Biochemical Analysis

Biochemical Properties

2-Iodooxazole-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in oxidative stress responses. The compound has been shown to inhibit certain enzymes, thereby modulating the oxidative stress pathways. Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to changes in cell proliferation and apoptosis. Furthermore, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For example, this compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific cellular pathways. At high doses, this compound can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and cellular metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For instance, this compound has been shown to inhibit the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in cellular energy production .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound has been observed to localize in the mitochondria, where it can modulate mitochondrial function and oxidative stress responses .

Properties

IUPAC Name

2-iodo-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2INO3/c5-4-6-2(1-9-4)3(7)8/h1H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPHCGBZIJBDTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40741788
Record name 2-Iodo-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40741788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257849-68-5
Record name 2-Iodo-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40741788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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